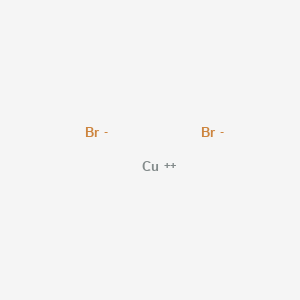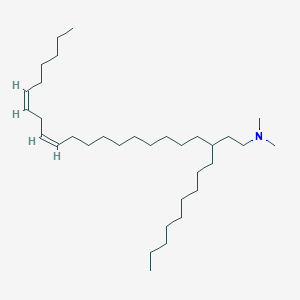![molecular formula C6H4Br2S3 B11930252 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is a chemical compound with the molecular formula C6H4Br2O2S It is known for its unique structure, which includes a thieno ring fused with a dithiine ring, and two bromine atoms at positions 5 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the bromination of 2,3-dihydrothieno[3,4-b][1,4]dithiine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or methanol. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the parent thieno[3,4-b][1,4]dithiine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,3-dihydrothieno[3,4-b][1,4]dithiine.
Aplicaciones Científicas De Investigación
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Materials Science: It is used as a monomer in the synthesis of conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in electrochromic devices.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Chemical Synthesis:
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine primarily involves its ability to participate in polymerization reactions. The bromine atoms facilitate the formation of reactive intermediates, which can then undergo polymerization to form conductive polymers. These polymers exhibit unique electronic properties due to the conjugated structure of the thieno[3,4-b][1,4]dithiine backbone.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT): Similar in structure but with an ethylenedioxy group instead of a dithiine ring.
3,4-Ethylenedithiothiophene (EDTT): Contains an ethylenedisulfanyl group instead of bromine atoms.
Uniqueness
5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine is unique due to the presence of both bromine atoms and the dithiine ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials.
Propiedades
Fórmula molecular |
C6H4Br2S3 |
|---|---|
Peso molecular |
332.1 g/mol |
Nombre IUPAC |
5,7-dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C6H4Br2S3/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2 |
Clave InChI |
ZGMKNAXQTFUEIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(SC(=C2S1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)
![N-[2-[2-(dimethylamino)ethyl-(trideuteriomethyl)amino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide;methanesulfonic acid](/img/structure/B11930174.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)


![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)


![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)

